N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a hydrazinecarbonyl group, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Formation of the Enone: The hydrazone is then reacted with thiophene-2-carboxaldehyde under basic conditions to form the enone intermediate.
Coupling Reaction: The final step involves the coupling of the enone intermediate with benzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-[(1E)-1-(hydrazinecarbonyl)-2-(thiophen-2-yl)eth-1-en-1-yl]benzamide
Uniqueness
N-[(1E)-1-{N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a hydrazinecarbonyl group, a thiophene ring, and a benzamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H16N4O5S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H16N4O5S/c26-19-11-14(8-9-18(19)25(29)30)13-22-24-21(28)17(12-16-7-4-10-31-16)23-20(27)15-5-2-1-3-6-15/h1-13,26H,(H,23,27)(H,24,28)/b17-12+,22-13+ |
InChI Key |
XFYGYFCLMVUVCX-OGWSSWGRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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